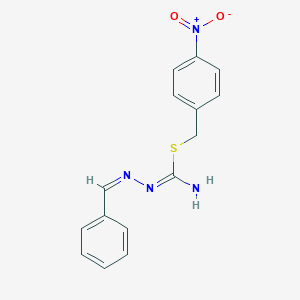![molecular formula C20H23N3O8 B307326 2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate](/img/structure/B307326.png)
2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate, also known as BAA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BAA is a member of the triazole family and is synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of 2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in cell proliferation and DNA replication. This compound may also induce apoptosis in cancer cells by activating certain pathways.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to possess anti-inflammatory properties and can inhibit the production of certain cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. This compound is also stable under normal laboratory conditions. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity.
Orientations Futures
There are several future directions for the study of 2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate. One potential area of research is the development of this compound-based drugs for the treatment of cancer and infectious diseases. Another area of research is the investigation of the mechanism of action of this compound and its potential use as a tool for studying cellular processes. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo.
Méthodes De Synthèse
The synthesis of 2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate involves several steps, including the reaction of propargyl alcohol with 2-azidoacetate, followed by the addition of phenylacetylene and a copper-catalyzed azide-alkyne cycloaddition. The final product is obtained by acetylation of the intermediate compound.
Applications De Recherche Scientifique
2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate has been extensively studied for its potential applications in the field of medicinal chemistry. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines. This compound has also been found to possess antimicrobial properties against several strains of bacteria and fungi.
Propriétés
Formule moléculaire |
C20H23N3O8 |
|---|---|
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
[2,3,4-triacetyloxy-4-(2-phenyltriazol-4-yl)butyl] acetate |
InChI |
InChI=1S/C20H23N3O8/c1-12(24)28-11-18(29-13(2)25)20(31-15(4)27)19(30-14(3)26)17-10-21-23(22-17)16-8-6-5-7-9-16/h5-10,18-20H,11H2,1-4H3 |
Clé InChI |
FAVCUUQOZGVLMI-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(C(C(C1=NN(N=C1)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC(C(C(C1=NN(N=C1)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6Z)-6-[[2-[4,5-bis(phenylimino)-1,3-thiazol-2-yl]hydrazinyl]methylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B307243.png)
![Ethyl 4-((3-((4-(ethoxycarbonyl)phenyl)imino)[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)amino)benzoate](/img/structure/B307245.png)
![ethyl N'-benzylidene-N-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazonothiocarbamate](/img/structure/B307247.png)
![ethyl N-[3-(4-fluorophenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N'-phenylimidothiocarbamate](/img/structure/B307249.png)
![benzyl N'-phenyl-N-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]imidothiocarbamate](/img/structure/B307250.png)
![ethyl N'-phenyl-N-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]imidothiocarbamate](/img/structure/B307252.png)
![methylN'-phenyl-N-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]imidothiocarbamate](/img/structure/B307253.png)
![N'-[3-{4-nitrophenyl}-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N,N-dimethylthiourea](/img/structure/B307255.png)
![N'-[3-(4-methoxyphenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N,N-dimethylthiourea](/img/structure/B307257.png)
![N'-[3-{4-nitrophenyl}-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N,N-dimethylurea](/img/structure/B307258.png)
![N-(4-methoxyphenyl)-N-{3-(4-methoxyphenyl)-2,4-bis[(4-methoxyphenyl)imino]-1,3-thiazolidin-5-ylidene}amine](/img/structure/B307259.png)


![1-[(4-Chlorophenyl)methylene]-3-benzylisothiosemicarbazide](/img/structure/B307265.png)